(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-11-10-21-15-4-2-3-5-16(15)24-18(21)20-17(22)14-8-6-13(12-19)7-9-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDAWBKCIRYUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the benzothiazole derivative with a suitable benzaldehyde derivative under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium cyanide in dimethyl sulfoxide, alkyl halides in acetone.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Benzamide Derivatives: Compounds like N-(2-methoxybenzyl)benzamide and N-(4-cyanobenzyl)benzamide share the benzamide moiety.
Uniqueness
(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, methoxyethyl group, and ylidene linkage contribute to its potential as a versatile compound for various applications.
Biological Activity
(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative that incorporates a benzo[d]thiazole moiety, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions.
Chemical Structure
The molecular formula of this compound is . The structure features a cyano group, an amide linkage, and a methoxyethyl substituent on the benzo[d]thiazole ring, enhancing its pharmacological properties.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that benzothiazole derivatives could inhibit the proliferation of A431, A549, and H1299 cancer cells, with some compounds inducing apoptosis and cell cycle arrest at micromolar concentrations .
Table 1: Summary of Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431, A549, H1299 | 1-4 | Induces apoptosis, inhibits IL-6 and TNF-α |
| Compound 4i | HOP-92 | Not specified | Targets specific anti-tumor receptors |
Anti-inflammatory Effects
Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. Research has indicated that modifications to the benzothiazole structure can enhance these effects. For example, compounds have been shown to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of these compounds. Studies have highlighted that certain benzothiazole derivatives possess antibacterial and antiparasitic activities. For instance, modifications in the benzothiazole nucleus can lead to enhanced activity against specific bacterial strains and parasites .
Case Studies
- Case Study on Compound B7 : This compound was synthesized and evaluated for its biological activity. It exhibited significant inhibition of cancer cell proliferation and was effective in reducing inflammatory markers in vitro. The study utilized various assays to confirm its mechanism of action through apoptosis induction and cell cycle arrest .
- Research on Structure-Activity Relationship (SAR) : A series of benzothiazole derivatives were synthesized to explore their biological activities systematically. The findings suggested that specific substitutions on the benzothiazole ring significantly influenced their anticancer potency and anti-inflammatory effects .
Q & A
Q. Q1. What are the key synthetic strategies for constructing the benzothiazol-2(3H)-ylidene core in this compound?
Methodological Answer: The benzothiazol-2(3H)-ylidene scaffold can be synthesized via intramolecular cyclization of thiourea intermediates. For example:
React ortho-haloanilines with aroyl isothiocyanates to form thiourea derivatives .
Induce cyclization using a base (e.g., triethylamine) in aqueous conditions to form the thiazole ring .
Introduce substituents (e.g., methoxyethyl) via alkylation or nucleophilic substitution at the N-position of the thiazole.
Key reagents: Aroyl isothiocyanates, triethylamine, acrylates (for Michael addition in advanced derivatives).
Q. Q2. How is the Z-configuration of the imine bond confirmed in this compound?
Methodological Answer: The Z-configuration is determined via:
- 1H NMR : Coupling constants between protons adjacent to the imine bond and NOE (Nuclear Overhauser Effect) correlations.
- X-ray crystallography : Definitive structural assignment (as demonstrated in analogous benzothiazolylidene derivatives) .
- IR spectroscopy : Stretching frequencies of C=N bonds (~1600–1650 cm⁻¹) and comparison with computational models .
Advanced Questions
Q. Q3. How can reaction yields be optimized during the synthesis of the methoxyethyl-substituted benzothiazole intermediate?
Methodological Answer: Optimization strategies include:
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions for methoxyethyl introduction .
Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .
Q. Q4. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or bacterial DNA gyrase) .
- QSAR modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial activity using Gaussian or ORCA .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Q. Q5. How can contradictory spectral data (e.g., unexpected peaks in 13C NMR) be resolved during characterization?
Methodological Answer:
Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
HSQC/HMBC experiments : Assign ambiguous carbon-proton correlations .
Comparative analysis : Cross-reference with analogous compounds (e.g., fluorinated benzothiazoles ) to distinguish substituent effects.
Mechanistic and Analytical Challenges
Q. Q6. What are the potential side reactions during the formation of the cyano-substituted benzamide moiety?
Methodological Answer: Common side reactions include:
- Hydrolysis of nitrile : Unintended conversion to carboxylic acids under acidic/basic conditions. Mitigate by using anhydrous solvents and inert atmospheres .
- E/Z isomerization : Control by steric hindrance (bulky groups favor Z-configuration) or low-temperature synthesis .
Key validation: Monitor reaction progress via TLC (hexane:EtOAc 3:1) and LC-MS for intermediate detection .
Q. Q7. How does the methoxyethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Methoxyethyl increases logP (measured via HPLC), enhancing membrane permeability .
- Metabolic stability : The ether linkage resists oxidative degradation (vs. esters), as shown in microsomal assays .
- Solubility : Polar methoxy group improves aqueous solubility (measured at pH 7.4: ~12 µg/mL) .
Biological Activity and Validation
Q. Q8. What in vitro assays are recommended for evaluating antimicrobial activity?
Methodological Answer:
- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal effects over 24 hours .
- Biofilm inhibition : Crystal violet staining for biofilm mass quantification .
Data Table: Example activity profile (IC50 values):
| Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| S. aureus | 8.2 | 72 |
| E. coli | 32.1 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
